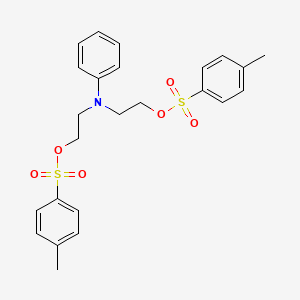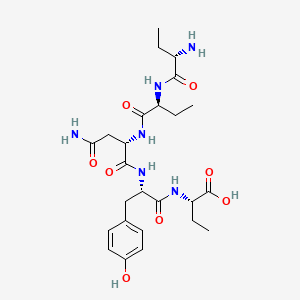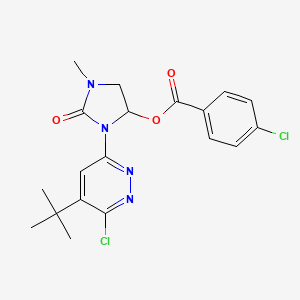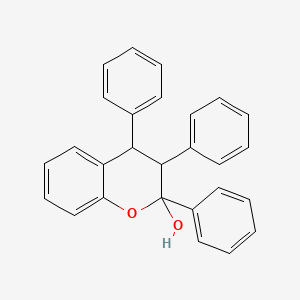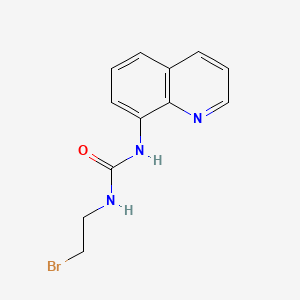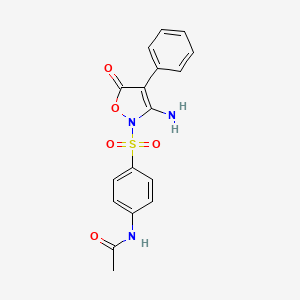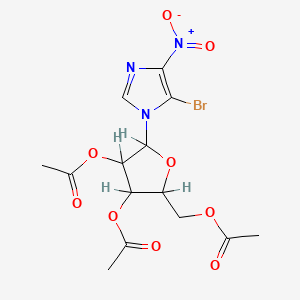
(18F)Fluoroethoxybenzovesamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(18F)Fluoroethoxybenzovesamicol is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of vesamicol, which interacts with the vesicular acetylcholine transporter (VAChT). This compound is particularly valuable for mapping cholinergic neurons in the brain, making it a significant tool in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (18F)Fluoroethoxybenzovesamicol involves nucleophilic radiofluorination. The process begins with the preparation of a precursor, typically tosyloxyethoxy-benzovesamicol. This precursor undergoes nucleophilic substitution with fluorine-18, a positron-emitting isotope, to produce this compound. The reaction is carried out in an anhydrous environment to ensure high radiochemical yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis modules and cyclotrons for the production of fluorine-18 ensures consistent and high-purity yields. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(18F)Fluoroethoxybenzovesamicol primarily undergoes nucleophilic substitution reactions. The fluorine-18 isotope is introduced into the molecule through a nucleophilic substitution reaction with a suitable leaving group, such as a tosylate .
Common Reagents and Conditions
Reagents: Tosyloxyethoxy-benzovesamicol, fluorine-18
Conditions: Anhydrous environment, nucleophilic substitution reaction
Major Products
The major product of the reaction is this compound, with high radiochemical purity achieved through HPLC purification .
Applications De Recherche Scientifique
(18F)Fluoroethoxybenzovesamicol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in PET imaging to map cholinergic neurons in the brain. This is crucial for studying neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and other conditions involving cholinergic dysfunction .
In addition to its use in neurology, this compound is also employed in cardiac research to assess cholinergic activity in the heart.
Mécanisme D'action
(18F)Fluoroethoxybenzovesamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT). This transporter is responsible for the uptake of acetylcholine into synaptic vesicles. By binding to VAChT, this compound allows for the visualization of cholinergic neurons through PET imaging. The molecular pathways involved include the cholinergic neurotransmission pathway, which is critical for cognitive function and memory .
Comparaison Avec Des Composés Similaires
Similar Compounds
(11C)Benzovesamicol: Another radiolabeled vesamicol derivative used in PET imaging.
(123I)Iodobenzovesamicol: A radioiodinated analog used for similar purposes.
Uniqueness
(18F)Fluoroethoxybenzovesamicol is unique due to its longer half-life compared to carbon-11 labeled compounds, allowing for extended imaging times and multiple doses from a single synthesis batch. This makes it particularly advantageous for clinical investigations and longitudinal studies .
Propriétés
Numéro CAS |
153215-75-9 |
|---|---|
Formule moléculaire |
C23H28FNO2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(2R,3R)-5-(2-(18F)fluoranylethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1/i24-1 |
Clé InChI |
QDERQSYUBLZZNW-OTUYWUNPSA-N |
SMILES isomérique |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCC[18F] |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



